![molecular formula C15H15N3O3 B15276956 Benzamide, 4-amino-N-[4-(aminocarbonyl)phenyl]-3-methoxy- CAS No. 67846-61-1](/img/structure/B15276956.png)
Benzamide, 4-amino-N-[4-(aminocarbonyl)phenyl]-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-n-(4-carbamoylphenyl)-3-methoxybenzamide is an organic compound that serves as an important intermediate in various chemical processes. It is particularly significant in the production of Pigment Yellow 181, a highly stable and light-fast pigment used in plastics and other high-temperature applications .
Preparation Methods
The synthesis of 4-amino-n-(4-carbamoylphenyl)-3-methoxybenzamide typically involves a two-step process. The first step is the preparation of N-(4-carbamoylphenyl)-4-nitrobenzamide by reacting 4-nitrobenzoyl chloride with 4-aminobenzoyl amide. This intermediate is then reduced under hydrogen pressure to yield 4-amino-n-(4-carbamoylphenyl)-3-methoxybenzamide . Industrial production methods have been optimized to improve yields and reduce the use of toxic solvents, achieving an overall yield higher than 78% .
Chemical Reactions Analysis
4-amino-n-(4-carbamoylphenyl)-3-methoxybenzamide undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen, catalysts like palladium or platinum, and solvents such as dichloromethane or tetrahydrofuran . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-amino-n-(4-carbamoylphenyl)-3-methoxybenzamide is widely used in scientific research due to its role as an intermediate in the synthesis of Pigment Yellow 181. This pigment is used in various applications, including:
Automotive Interiors: Due to its stability and light-fastness, it is suitable for use in automobile interiors.
Mechanism of Action
The mechanism by which 4-amino-n-(4-carbamoylphenyl)-3-methoxybenzamide exerts its effects is primarily through its role as an intermediate in the synthesis of Pigment Yellow 181. The molecular targets and pathways involved are related to the chemical reactions it undergoes during the synthesis process .
Comparison with Similar Compounds
4-amino-n-(4-carbamoylphenyl)-3-methoxybenzamide is unique due to its specific structure and role in the production of Pigment Yellow 181. Similar compounds include:
N-(4-carbamoylphenyl)-4-nitrobenzamide: An intermediate in the synthesis process.
4-aminobenzoylbenzamide: Another intermediate used in the production of Pigment Yellow 181.
These compounds share similar chemical properties and participate in related chemical reactions, but 4-amino-n-(4-carbamoylphenyl)-3-methoxybenzamide is distinguished by its specific applications and optimized synthesis methods .
Properties
CAS No. |
67846-61-1 |
|---|---|
Molecular Formula |
C15H15N3O3 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
4-amino-N-(4-carbamoylphenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C15H15N3O3/c1-21-13-8-10(4-7-12(13)16)15(20)18-11-5-2-9(3-6-11)14(17)19/h2-8H,16H2,1H3,(H2,17,19)(H,18,20) |
InChI Key |
KYHZPHXKSQRMDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


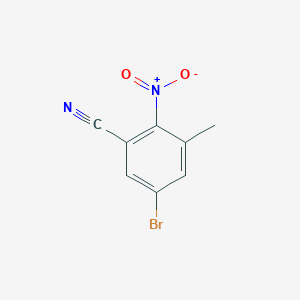
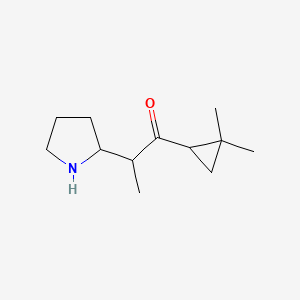
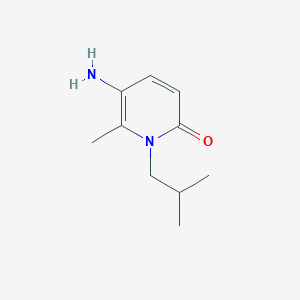
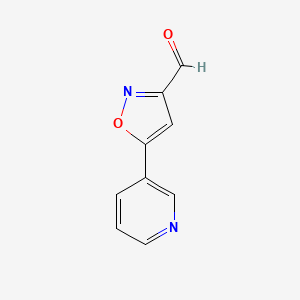
![(4,6-Dioxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate](/img/structure/B15276916.png)
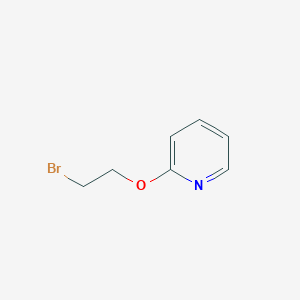
![5-Bromoimidazo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15276924.png)
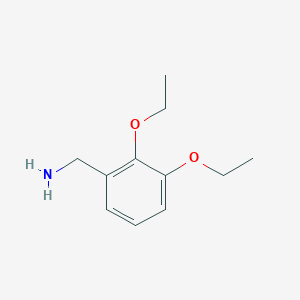
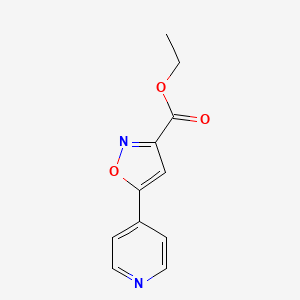
![8-Bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B15276938.png)
carbonyl]carbamate](/img/structure/B15276941.png)
![6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B15276949.png)
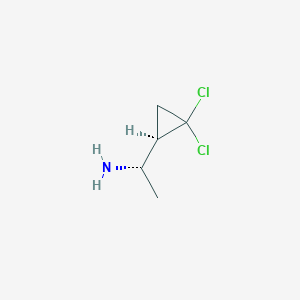
![1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15276969.png)
